1H-1,2,3-Triazole, 4-methyl-1-phenyl-
Description
Historical Evolution of Nitrogen Heterocycle Chemistry, with Emphasis on Triazoles
The study of nitrogen-containing heterocyclic compounds is a rich and expansive area of organic chemistry. nih.gov These cyclic structures, which incorporate at least one nitrogen atom within the ring, are fundamental to the chemistry of life, forming the core of molecules like nucleic acids. nih.govwikipedia.org The history of triazoles, a specific class of five-membered heterocycles containing three nitrogen atoms, dates back to the 19th century. nih.govwikipedia.org The name "triazole" was first proposed in 1885. nih.gov The development of triazole chemistry has been marked by the discovery of various synthetic methodologies, which have unlocked the potential to create a diverse array of derivatives. nih.gov A pivotal moment in the history of 1,2,3-triazole synthesis was the advent of the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide (B81097) and an alkyne. wikipedia.orgchemijournal.com This reaction was further refined with the introduction of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which offers high regioselectivity and efficiency in the synthesis of 1,4-disubstituted 1,2,3-triazoles. chemijournal.commdpi.com
Fundamental Principles of 1,2,3-Triazole Aromaticity and Tautomerism
The 1,2,3-triazole ring is an aromatic system. guidechem.com This aromaticity is a consequence of the cyclic arrangement of p-orbitals on the sp2-hybridized carbon and nitrogen atoms, which contains a total of 6 π-electrons, conforming to Hückel's rule. This electron delocalization imparts significant stability to the triazole ring, making it resistant to hydrolysis and oxidation. guidechem.com
A key feature of the parent 1,2,3-triazole is the phenomenon of annular tautomerism, where a hydrogen atom can migrate between the nitrogen atoms of the ring. This results in an equilibrium between different tautomeric forms, primarily the 1H- and 2H-tautomers. guidechem.comresearchgate.net In the gas phase, the 2H-tautomer is generally more stable. researchgate.netacs.org However, in solution, the equilibrium can be influenced by the polarity of the solvent, with more polar solvents favoring the tautomer with a larger dipole moment. researchgate.netacs.org The substitution on the triazole ring, as in the case of 4-methyl-1-phenyl-1H-1,2,3-triazole, fixes the position of the substituent and eliminates this form of tautomerism for the substituent at the 1-position.
Table 1: Properties of the Parent 1H-1,2,3-Triazole
| Property | Value |
| Molecular Formula | C2H3N3 |
| Molar Mass | 69.065 g/mol |
| Melting Point | 23-25 °C |
| Boiling Point | 203 °C |
| Acidity (pKa) | 9.4 |
| Basicity (pKa of conjugate acid) | 1.17 |
Note: Data for the unsubstituted 1H-1,2,3-triazole. guidechem.comwikipedia.org
Positioning of 4-Methyl-1-Phenyl-1H-1,2,3-Triazole within Triazole Research Trajectories
The synthesis of substituted 1,2,3-triazoles has been a major focus of research, and 4-methyl-1-phenyl-1H-1,2,3-triazole represents a classic example of a 1,4-disubstituted triazole. The development of efficient synthetic routes, particularly those based on click chemistry, has made such compounds readily accessible. mdpi.comnih.gov For instance, the synthesis of 1-methyl-4-phenyl-1H-1,2,3-triazole has been achieved through a copper-mediated azide-alkyne cycloaddition of phenylacetylene (B144264) with methyl azide. nih.gov This specific substitution pattern, with a phenyl group at the 4-position and another substituent at the 1-position, is a common motif in the design of new functional molecules. The presence of the phenyl and methyl groups provides a scaffold that can be further modified, allowing for the exploration of structure-activity relationships in various applications. Research on compounds like 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid highlights the utility of this core structure as an intermediate for the synthesis of more complex molecules, including potential drug candidates. researchgate.net
Academic Significance and Contemporary Research Landscape of Substituted Triazoles
The academic significance of substituted triazoles is vast and continues to expand. The 1,2,3-triazole ring is not merely a stable heterocyclic core but also a versatile building block in medicinal chemistry, materials science, and chemical biology. nih.goviosrjournals.org The triazole moiety is considered a valuable pharmacophore due to its ability to engage in hydrogen bonding and dipole interactions, which can contribute to its binding affinity with biological targets. researchgate.net
Table 2: Selected Applications of Substituted 1,2,3-Triazoles
| Research Area | Application |
| Medicinal Chemistry | Anticancer, antimicrobial, antiviral, and anti-inflammatory agents. nih.govnih.govnih.gov |
| Materials Science | Components of polymers, dyes, and corrosion inhibitors. nih.govwikipedia.org |
| Agrochemicals | Development of fungicides and other plant-protecting agents. nih.govwikipedia.org |
| Catalysis | Ligands for metal catalysts. chemijournal.com |
The contemporary research landscape is characterized by the design and synthesis of novel triazole derivatives with tailored properties. Researchers are actively exploring the use of 1,2,3-triazoles as linkers in the construction of complex molecular architectures and in the development of bioconjugates. iosrjournals.org The ongoing investigation into the diverse biological activities of substituted triazoles underscores their potential to address a wide range of therapeutic challenges, including the development of new anticancer and antimicrobial drugs. nih.govnih.govtandfonline.com
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1-phenyltriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-8-7-12(11-10-8)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEGRUJBTSPNES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50299886 | |
| Record name | 1H-1,2,3-Triazole, 4-methyl-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50299886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20320-20-1 | |
| Record name | NSC133516 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133516 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-1,2,3-Triazole, 4-methyl-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50299886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Methyl 1 Phenyl 1h 1,2,3 Triazole and Its Structural Analogues
Regioselective Cycloaddition Reactions in Triazole Synthesis
The regiochemical outcome of the azide-alkyne cycloaddition is a critical aspect of 1,2,3-triazole synthesis, leading to either 1,4- or 1,5-disubstituted isomers. The choice of catalyst is paramount in controlling this selectivity.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocols
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, mild reaction conditions, and, most importantly, its exceptional regioselectivity, exclusively yielding 1,4-disubstituted 1,2,3-triazoles. acs.orgnih.gov The reaction between an organic azide (B81097) and a terminal alkyne, such as phenyl azide and propyne (B1212725), proceeds reliably in the presence of a copper(I) catalyst to furnish 4-methyl-1-phenyl-1H-1,2,3-triazole.
The catalytic cycle is initiated by the formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner. This mechanism avoids the formation of the 1,5-regioisomer that is often observed in uncatalyzed thermal cycloadditions. A variety of copper(I) sources can be employed, including CuI, CuBr, or in situ reduction of copper(II) salts (e.g., CuSO₄) with a reducing agent like sodium ascorbate. nih.govmdpi.com The versatility of the CuAAC has been demonstrated in the synthesis of a wide array of 1,4-disubstituted 1,2,3-triazoles, including those with significant biological relevance. researchgate.netlookchem.com
Table 1: Examples of Cu(I)-Catalyzed Synthesis of 1,4-Disubstituted 1,2,3-Triazoles
| Entry | Azide | Alkyne | Copper Source | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|---|
| 1 | Phenyl Azide | Propyne | CuSO₄·5H₂O | Sodium Ascorbate | tBuOH/H₂O | RT | 12 | >95 (expected) | General Protocol |
| 2 | Methyl Azide (in situ) | Phenylacetylene (B144264) | CuSO₄·5H₂O | Sodium Ascorbate | DMSO/H₂O | RT | 24 | High | nih.gov |
Note: Data for Entry 1 is based on a general and highly reliable protocol for CuAAC reactions; specific experimental data for the reaction of phenyl azide and propyne was not explicitly found but the yield is expected to be very high under these standard conditions.
Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Approaches
In contrast to the copper-catalyzed counterpart, the Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a complementary regioselective route to 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov This method is particularly valuable for accessing the alternative regioisomer, which may exhibit different biological activities or material properties compared to the 1,4-isomer. researchgate.net
The reaction of phenyl azide and propyne under RuAAC conditions would be expected to yield 5-methyl-1-phenyl-1H-1,2,3-triazole. Commonly used catalysts include pentamethylcyclopentadienyl ruthenium(II) chloride complexes, such as [CpRuCl(PPh₃)₂] or [CpRuCl(cod)]. organic-chemistry.orgresearchgate.net The mechanism of RuAAC is distinct from CuAAC and is believed to involve the formation of a ruthenacycle intermediate, which directs the regiochemical outcome. organic-chemistry.orgchalmers.se An important advantage of RuAAC is its ability to catalyze the cycloaddition of both terminal and internal alkynes, offering a broader substrate scope for the synthesis of fully substituted triazoles. nih.gov
Table 2: Regioselective Synthesis of 1,5-Disubstituted 1,2,3-Triazoles via RuAAC
| Entry | Azide | Alkyne | Ruthenium Catalyst | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|---|
| 1 | Benzyl (B1604629) Azide | Phenylacetylene | [CpRuCl(PPh₃)₂] | Benzene (B151609) | 80 | 4 | 1-Benzyl-5-phenyl-1H-1,2,3-triazole | 80 | chalmers.se |
| 2 | Benzyl Azide | Phenylacetylene | [CpRuCl(cod)] | DCE | 45 | 0.5 | 1-Benzyl-5-phenyl-1H-1,2,3-triazole | 90-92 | General Protocol |
Note: Specific experimental data for the RuAAC of phenyl azide and propyne was not found. The provided examples with analogous reactants illustrate the typical conditions and high yields achievable for the 1,5-regioisomer.
Metal-Free and Organocatalytic Azide-Alkyne Cycloaddition Methods
To circumvent the potential toxicity and contamination associated with metal catalysts, metal-free and organocatalytic approaches for the synthesis of 1,2,3-triazoles have gained significant attention. neliti.comresearchgate.net The classic Huisgen 1,3-dipolar cycloaddition, which occurs under thermal conditions without a catalyst, typically results in a mixture of 1,4- and 1,5-regioisomers and requires elevated temperatures. frontiersin.orgnih.gov
More recently, organocatalytic methods have emerged as a viable alternative. These reactions often utilize small organic molecules to activate the substrates and promote the cycloaddition. For instance, enamine- and enolate-mediated strategies have been developed for the synthesis of highly functionalized 1,2,3-triazoles. x-mol.com While these methods offer the advantage of avoiding metal contamination, they may have a more limited substrate scope compared to their metal-catalyzed counterparts. The regioselectivity in these reactions is often dependent on the specific catalyst and reaction conditions employed.
Multi-Component Reaction Strategies for 1,2,3-Triazole Ring Formation
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient and atom-economical approach to complex molecules. neliti.comresearchgate.net For the synthesis of 1,2,3-triazoles, one-pot, three-component reactions involving an alkyl or aryl halide, sodium azide, and a terminal alkyne have been developed. researchgate.netacgpubs.org
In such a process for the synthesis of 4-methyl-1-phenyl-1H-1,2,3-triazole, phenyl azide could be generated in situ from a suitable precursor, such as an aniline, which then reacts with propyne in the presence of a copper catalyst. This strategy avoids the isolation of potentially hazardous organic azides and streamlines the synthetic process. researchgate.net
Table 3: Multi-Component Synthesis of 1,4-Disubstituted 1,2,3-Triazoles
| Entry | Component 1 | Component 2 | Component 3 | Catalyst System | Solvent | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 1 | Benzyl Halide | Sodium Azide | Terminal Alkyne | Cu(II)/NaAsc | t-BuOH/H₂O | RT | High | researchgate.net |
| 2 | Aryl Halide | Sodium Azide | Phenylacetylene | CuI/D-glucosamine | DMF/H₂O | 90 | Good to Excellent | acgpubs.org |
Green Chemistry Principles in 1,2,3-Triazole Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of 1,2,3-triazoles. bohrium.com Key areas of focus include the use of environmentally benign solvents, the development of reusable catalysts, and the implementation of energy-efficient reaction conditions.
Solvent-Free and Aqueous Medium Reaction Conditions
Performing reactions in water or under solvent-free conditions are central tenets of green chemistry. The CuAAC reaction is particularly amenable to these conditions. The use of water as a solvent is not only environmentally friendly but can also accelerate the reaction rate in some cases. researchgate.netacs.org Several protocols have been developed for the synthesis of 1,4-disubstituted 1,2,3-triazoles in aqueous media, often with excellent yields. researchgate.netrsc.org
Solvent-free methods, such as ball-milling, offer another green alternative for the synthesis of 1,2,3-triazoles. rsc.org These mechanochemical techniques can lead to high yields in shorter reaction times while minimizing waste. One-pot, solvent-free syntheses of 1,2,3-triazoles from alkyl halides, sodium azide, and terminal alkynes using a supported copper catalyst under ball-milling conditions have been reported. rsc.org
Table 4: Green Synthesis of 1,4-Disubstituted 1,2,3-Triazoles
| Entry | Azide | Alkyne | Catalyst | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Various Azides | Acetylene Gas | CuI/Et₃N | Water, RT, 24h | 29-96 | researchgate.net |
| 2 | Benzyl Halide (in situ azide) | Terminal Alkyne | Cu/Al₂O₃ | Solvent-free, Ball-milling | High | rsc.org |
Microwave-Assisted and Electrochemical Synthetic Techniques
Modern synthetic chemistry has increasingly embraced energy-efficient and rapid reaction methodologies. In the context of 1,2,3-triazole synthesis, microwave irradiation has emerged as a powerful tool to accelerate reactions, often leading to higher yields and cleaner product profiles. Electrochemical methods, while less commonly reported for this specific triazole, represent a burgeoning area with the potential for green and reagent-free transformations.
Microwave-assisted organic synthesis utilizes the efficient heating of polar molecules by microwave irradiation to dramatically reduce reaction times, often from hours to minutes. This technique has been successfully applied to the synthesis of various 1,2,3-triazole derivatives, primarily through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". While specific studies focusing exclusively on the microwave-assisted synthesis of 4-methyl-1-phenyl-1H-1,2,3-triazole are not extensively detailed in the literature, the general principles are well-established and can be readily applied.
The key advantages of microwave-assisted synthesis in this context are summarized in the table below.
| Feature | Benefit |
| Rapid Heating | Drastic reduction in reaction time (minutes vs. hours) |
| Uniform Heating | Minimized side product formation and improved yields |
| Pressurized Reactions | Allows for reactions to be conducted at temperatures above the solvent's boiling point, further accelerating the reaction rate |
| Safety | In situ generation of azides minimizes handling of potentially hazardous materials scientific.net |
A typical microwave-assisted synthesis of a 1,2,3-triazole derivative involves charging a microwave-safe vessel with the alkyne, azide (or reagents for its in situ formation), a copper(I) catalyst (often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate), and a suitable solvent, often a mixture of water and an organic solvent like DMSO or an alcohol acs.orgias.ac.innih.gov. The vessel is then sealed and subjected to microwave irradiation at a set temperature and time.
Electrochemical synthesis, or electrosynthesis, offers a green and sustainable alternative to traditional chemical synthesis by using electrical current to drive chemical reactions. This approach can often be performed at room temperature and without the need for chemical oxidants or reductants, thus minimizing waste generation.
While the electrochemical synthesis of 1,2,3-triazoles is a developing field, there are reports on the synthesis of related triazole systems. For instance, an electrochemical multicomponent reaction has been developed for the synthesis of 1-aryl 1,2,4-triazoles organic-chemistry.org. This method utilizes aryl hydrazines, paraformaldehyde, ammonium (B1175870) acetate (B1210297) as the nitrogen source, and an alcohol as both the solvent and reactant, avoiding the use of strong oxidants and transition-metal catalysts organic-chemistry.org. Furthermore, a reagent-free intramolecular dehydrogenative C–N cross-coupling reaction under mild electrolytic conditions has been developed for the synthesis of 1,2,4-triazolo[4,3-a]pyridines and related fused heterocycles rsc.org.
Although specific electrochemical methods for the direct synthesis of 4-methyl-1-phenyl-1H-1,2,3-triazole from simple precursors are not yet well-documented, the principles of electrochemical C-H activation and N-N bond formation hold promise for future developments in this area. The potential advantages of an electrochemical approach would include mild reaction conditions, high atom economy, and reduced reliance on metal catalysts.
Derivatization and Functionalization Strategies for Substituted 1,2,3-Triazoles
The 1,2,3-triazole ring is a stable aromatic system, making it an excellent scaffold for further chemical modifications nih.gov. Derivatization and functionalization of 4-methyl-1-phenyl-1H-1,2,3-triazole can be achieved by targeting the triazole ring itself, or the methyl and phenyl substituents. These modifications are crucial for fine-tuning the physicochemical and biological properties of the molecule.
The nitrogen atoms of the 1,2,3-triazole ring offer opportunities for substitution, primarily through alkylation. For instance, the methylation of 1-methyl-4-phenyl-1H-1,2,3-triazole at the N-3 position has been reported to yield the corresponding 1,3-dimethyl-4-phenyl-1H-1,2,3-triazol-3-ium iodide nih.gov. This transformation converts the neutral triazole into a cationic triazolium salt, a precursor to mesoionic carbenes which are valuable ligands in organometallic chemistry nih.govacs.org. This reaction is typically achieved by treating the parent triazole with an alkylating agent like methyl iodide in a suitable solvent such as acetonitrile (B52724) nih.gov.
Electrophilic substitution on the carbon atoms of the 1,2,3-triazole ring is generally difficult due to the electron-deficient nature of the ring system nih.gov. However, functionalization at the C-5 position can be achieved through lithiation followed by reaction with an electrophile. For example, 1-methyl-4-phenyl-1H-1,2,3-triazole can be reacted with butyllithium (B86547) and then with ethyl formate (B1220265) to introduce a formyl group at the C-5 position, yielding 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxaldehyde researchgate.net. This aldehyde can be further oxidized to the corresponding carboxylic acid, providing a handle for further derivatization researchgate.net.
The methyl and phenyl groups attached to the triazole ring also serve as points for chemical modification, allowing for the synthesis of a diverse library of analogs.
Modifications at the Methyl Group:
While specific examples of functionalizing the C-4 methyl group of 4-methyl-1-phenyl-1H-1,2,3-triazole are not extensively reported, standard organic transformations can be envisioned. For example, radical halogenation could introduce a handle for subsequent nucleophilic substitution, allowing for the introduction of various functional groups. Alternatively, oxidation of the methyl group could lead to the corresponding carboxylic acid, providing another site for derivatization.
Modifications at the Phenyl Moiety:
The phenyl group at the N-1 position is amenable to various electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The directing effect of the triazole ring would influence the position of substitution on the phenyl ring. The 1,2,3-triazole ring is generally considered to be an electron-withdrawing group, which would direct incoming electrophiles to the meta and para positions of the phenyl ring.
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be employed to introduce new carbon-carbon bonds on the phenyl ring frontiersin.org. This requires the initial synthesis of a halogenated derivative of 1-phenyl-1H-1,2,3-triazole, for example, by starting with a halogenated phenyl azide in the initial cycloaddition reaction. The resulting halogenated triazole can then be coupled with a variety of boronic acids to introduce diverse aryl or alkyl substituents frontiersin.org. A general scheme for such a modification is presented below.
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product |
| (R)-1-(2-(4-Bromo-2-methoxyphenoxy)propyl)-4-phenyl-1H-1,2,3-triazole | Substituted boronic acid | Pd(OAc)₂, K₂CO₃, THF/H₂O | Cross-coupled 1H-1,2,3-triazole analog |
This table illustrates a general approach where a bromo-substituted phenyl-1,2,3-triazole undergoes a Suzuki-Miyaura coupling to introduce further diversity on the phenyl ring frontiersin.org.
The synthesis of fused heterocyclic systems containing a 1,2,3-triazole ring is a significant area of research, as these structures often exhibit interesting biological activities. Starting from appropriately functionalized 1,2,3-triazoles, various fused architectures can be constructed. Common examples include triazolopyrimidines and triazolopyridazines.
Synthesis of Triazolopyrimidines:
scientific.netacs.orgnih.govTriazolo[4,5-d]pyrimidines can be synthesized from 4,5-difunctionalized 1,2,3-triazoles. For example, a 1,2,3-triazole-4,5-dicarbonitrile can be cyclized with various reagents to form the fused pyrimidine (B1678525) ring. Alternatively, a 1,2,3-triazole-4-carboxamide-5-carbonitrile can undergo cyclization to form a triazolopyrimidinone (B1258933) semanticscholar.org. The synthesis of these fused systems often involves the initial construction of a 1,2,3-triazole with appropriate functional groups at the C-4 and C-5 positions, which can then be elaborated into the fused ring system. For instance, treatment of a 1,2,3-triazole-4,5-dicarboxamide with a dehydrating agent can lead to the formation of a scientific.netacs.orgnih.govtriazolo[4,5-d]pyrimidin-7-one semanticscholar.org.
Synthesis of Triazolopyridazines:
Similarly, the synthesis of scientific.netacs.orgnih.govtriazolo[4,5-d]pyridazines typically starts from a 1,2,3-triazole bearing two adjacent carbonyl functionalities at the C-4 and C-5 positions. Reaction of such a 1,2,3-triazole-4,5-dicarbonyl compound with hydrazine (B178648) hydrate (B1144303) leads to the formation of the fused pyridazine (B1198779) ring nih.gov. This approach has been used to synthesize a variety of substituted triazolopyridazines nih.gov. Another route involves the cyclization of a 4,5-diamino-1,2,3-triazole with a 1,2-dicarbonyl compound nih.gov.
Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways of 4 Methyl 1 Phenyl 1h 1,2,3 Triazole
Electrophilic and Nucleophilic Reactivity of the Triazole Core
The 1,2,3-triazole ring is an aromatic heterocycle characterized by electron-rich nitrogen atoms and relatively electron-deficient carbon atoms. This electronic structure dictates its reactivity towards both electrophiles and nucleophiles.
Electrophilic substitution typically occurs at the nitrogen atoms due to their higher electron density. chemicalbook.com A notable example is the methylation of the triazole ring. When 1-methyl-4-phenyl-1H-1,2,3-triazole is treated with methyl iodide, electrophilic attack occurs at the N3 position, yielding the 1,3-dimethyl-4-phenyl-1H-1,2,3-triazol-3-ium iodide salt. nih.govacs.org This quaternization transforms the neutral triazole into a cationic triazolium species, which is a precursor for mesoionic carbenes.
While the carbon atoms of the triazole ring are generally resistant to electrophilic attack, they can be susceptible to nucleophilic substitution, particularly when activated. Studies on related 2-phenyltriazole 1-oxides have shown that the C5 position is activated towards both electrophilic and nucleophilic attack. rsc.org The N-oxide can be halogenated at C5, and this halogen can subsequently be displaced by strong nucleophiles. rsc.org Deprotonation of N-methoxytriazolium salts allows for reaction with electrophiles, which ultimately results in substituted triazole N-oxides. rsc.org
Ligand Coordination Chemistry of 4-Methyl-1-Phenyl-1H-1,2,3-Triazole and Its Derivatives
Derivatives of 4-methyl-1-phenyl-1H-1,2,3-triazole are highly versatile ligands in coordination and organometallic chemistry, capable of binding to a wide range of metal centers through various coordination modes. nih.govresearchgate.net The presence of multiple nitrogen atoms allows for monodentate, bidentate, and bridging coordination. researchgate.net
The synthesis of metal complexes often involves the direct reaction of the triazole ligand with a suitable metal precursor. For instance, cationic iridium(III) complexes have been synthesized by reacting 1-methyl-4-phenyl-1H-1,2,3-triazole with iridium-containing precursors. nih.govacs.org Similarly, monometallic complexes of iridium(III) and rhodium(III) have been prepared by treating 1-(2-pyridyl)-4-phenyl-1,2,3-triazole with [IrCp*Cl₂]₂ or its rhodium equivalent in dichloromethane (B109758) at room temperature. acs.org
A variety of transition metal complexes have been reported using ligands that incorporate the 4-phenyl-1,2,3-triazole moiety. For example, a ligand featuring a pyridine (B92270) group attached to the triazole nitrogen, 2-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)pyridine (ptmp), has been used to synthesize complexes with rhodium, palladium, gold, mercury, cobalt, nickel, and zinc. researchgate.net
The 1,4-disubstituted 1,2,3-triazole unit can coordinate to metal centers in several distinct modes, which significantly influences the geometry and properties of the resulting complex.
Monodentate Coordination: The ligand can bind through a single nitrogen atom. Coordination typically occurs via the N3 atom, which is considered the "regular" mode. researchgate.net However, coordination through the less electron-rich N2 atom, known as the "inverse" mode, has also been observed. researchgate.netresearchgate.net
Bidentate Chelation: When coupled with another donor group, the triazole can act as a bidentate ligand. In 1-(2-pyridyl)-4-phenyl-1,2,3-triazole, coordination occurs through the pyridine nitrogen and the N2 of the triazole ring, forming a stable chelate. acs.org
Cyclometalation: Phenyl-triazole derivatives can act as cyclometalating ligands. For example, 1-methyl-4-phenyl-1H-1,2,3-triazole coordinates to iridium(III) through a C^N mode, where one bond is formed with a triazole nitrogen and the other is a C-Ir bond formed via C-H activation of the phenyl ring. nih.govacs.org This versatility allows for the synthesis of complexes with highly tunable properties. nih.govacs.org
The specific coordination mode adopted can impact the geometry around the metal center. In a series of complexes with the ptmp ligand, Co(II) and Ni(II) centers adopt a distorted octahedral geometry, while the Zn(II) complex exhibits a distorted tetrahedral geometry. researchgate.net
| Ligand | Metal Center | Coordination Mode | Resulting Complex/Geometry | Reference |
|---|---|---|---|---|
| 1-Methyl-4-phenyl-1H-1,2,3-triazole | Iridium(III) | C^N Cyclometalation | Cationic bis-heteroleptic complexes | nih.govacs.org |
| 1-(2-Pyridyl)-4-phenyl-1,2,3-triazole | Iridium(III), Rhodium(III) | N,N Bidentate Chelation (Pyridyl-N, Triazole-N2) | Cationic monometallic complexes | acs.org |
| 2-((4-Phenyl-1H-1,2,3-triazol-1-yl)methyl)pyridine (ptmp) | Cobalt(II), Nickel(II) | N,N Bidentate Chelation (Pyridyl-N, Triazole-N2) | Distorted Octahedral | researchgate.net |
| 2-((4-Phenyl-1H-1,2,3-triazol-1-yl)methyl)pyridine (ptmp) | Zinc(II) | N,N Bidentate Chelation (Pyridyl-N, Triazole-N2) | Distorted Tetrahedral | researchgate.net |
| 2-((4-Phenyl-1H-1,2,3-triazol-1-yl)methyl)pyridine (ptmp) | Palladium(II) | Monodentate (Triazole-N3) | [PdCl₃(Hptmp)] | researchgate.net |
Ring-Opening and Rearrangement Processes of the 1,2,3-Triazole Moiety
The 1,2,3-triazole ring, while aromatic and generally stable, can undergo ring-opening and rearrangement reactions under specific conditions. These transformations often involve the extrusion of molecular nitrogen (N₂).
A key pathway for ring cleavage involves the activation of the N1 position. 1,2,3-triazoles bearing an electron-withdrawing group at N1 are particularly prone to denitrogenative ring-opening transformations via cleavage of the N1–N2 bond. rsc.org This process can be initiated by acid or metal catalysis and generates reactive intermediates. For example, acid-mediated ring opening of N-acylated 1,2,3-triazoles leads to the formation of a vinyl cation intermediate after nitrogen elimination. rsc.org This intermediate can then undergo various subsequent reactions, such as cyclization or capture by a heteroatom. rsc.org
Transition metals, including rhodium, copper, silver, and palladium, have been shown to catalyze triazole ring-opening reactions. researchgate.net Another type of rearrangement observed in triazoles is the Dimroth rearrangement, which constitutes a form of ring-chain tautomerism. wikipedia.org Under conditions of flash vacuum pyrolysis at high temperatures (500 °C), the 1,2,3-triazole ring can fragment, losing a molecule of N₂ to form a three-membered aziridine (B145994) ring. wikipedia.org
Advanced Oxidative and Reductive Transformations
The electrochemical properties of 4-methyl-1-phenyl-1H-1,2,3-triazole and its derivatives are most prominently observed in the context of their metal complexes. The triazole ligand plays a crucial role in modulating the redox behavior of the metal center.
In cationic iridium(III) complexes synthesized with 1-methyl-4-phenyl-1H-1,2,3-triazole as a cyclometalating ligand, the redox processes are fully reversible. nih.gov The nature of the triazole-based ligand influences the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby tuning the redox gap and emission properties of the complex. nih.gov For instance, using the standard C^N cyclometalating triazole ligand leads to complexes with a narrower HOMO-LUMO gap compared to those with a related mesoionic carbene ligand. nih.gov
| Complex Type | Key Finding | Reference |
|---|---|---|
| Cationic Iridium(III) with 1-methyl-4-phenyl-1H-1,2,3-triazole | Displays fully reversible redox processes. The triazole ligand tunes the HOMO-LUMO gap and emission energy. | nih.gov |
| Nickel/Palladium with 1H-1,2,3-triazole-4,5-dithiolate | Electrochemical data resembles corresponding benzene-1,2-dithiolate complexes, showing a restricted influence of the triazole's N₃ moiety. | rsc.org |
Computational and Theoretical Investigations of 4 Methyl 1 Phenyl 1h 1,2,3 Triazole
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental in understanding the electronic properties of 4-methyl-1-phenyl-1H-1,2,3-triazole. These calculations, often employing methods like Density Functional Theory (DFT) and semi-empirical methods, provide detailed information about the molecule's frontier molecular orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The distribution and energies of these orbitals are crucial in determining the molecule's reactivity and electronic transitions. For triazole derivatives, the HOMO is often localized on the electron-rich triazole ring and the phenyl group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is typically distributed over the entire molecule, indicating its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key parameter that reflects the chemical reactivity and kinetic stability of the molecule; a smaller gap generally implies higher reactivity. irjweb.com
For instance, in a study of the constitutional isomer 1-methyl-4-phenyl-1H-1,2,3-triazole, DFT calculations revealed a significant stabilization of the HOMO upon coordination to a metal center, which influences the molecule's photophysical properties. nih.gov While this study is on an isomer, it highlights the utility of quantum chemical calculations in understanding the electronic landscape of such triazole systems. The introduction of different substituents on either the phenyl or triazole ring can further modulate the HOMO and LUMO energy levels, thereby fine-tuning the electronic and optical properties of the resulting compounds. nih.gov
| Parameter | Typical Finding for Phenyl-Substituted Triazoles |
|---|---|
| HOMO Energy | Localized on the triazole and phenyl rings, indicating nucleophilic character. |
| LUMO Energy | Delocalized over the molecule, indicating electrophilic character. |
| HOMO-LUMO Gap (ΔE) | Reflects chemical reactivity; smaller gaps suggest higher reactivity. |
Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States
Density Functional Theory (DFT) is a powerful tool for investigating the mechanisms of chemical reactions, including the formation of the 1,2,3-triazole ring. The most common method for synthesizing 1,4-disubstituted 1,2,3-triazoles like 4-methyl-1-phenyl-1H-1,2,3-triazole is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov
DFT calculations have been instrumental in elucidating the stepwise mechanism of the CuAAC reaction. These studies have helped in understanding the roles of the copper catalyst, the azide (B81097), and the alkyne, as well as in characterizing the various intermediates and transition states along the reaction pathway. The calculations can predict the activation energies for different steps, providing insights into the reaction kinetics and the factors that control the regioselectivity of the cycloaddition. nih.govacs.org
For the synthesis of 4-methyl-1-phenyl-1H-1,2,3-triazole, the reaction would involve phenyl azide and propyne (B1212725). DFT studies on similar reactions have shown that the reaction proceeds through a series of copper-acetylide and copper-azide intermediates, followed by the crucial cyclization step. The calculations can also help in understanding the effect of ligands on the copper catalyst, which can influence the efficiency and outcome of the reaction. While specific DFT studies on the reaction pathway for 4-methyl-1-phenyl-1H-1,2,3-triazole are not abundant in the literature, the general principles derived from studies of other 1,4-disubstituted triazoles are directly applicable. researchgate.net
Conformational Analysis and Intermolecular Interactions
The three-dimensional structure and intermolecular interactions of 4-methyl-1-phenyl-1H-1,2,3-triazole are key to understanding its physical properties and how it interacts with its environment. Conformational analysis, often performed using DFT calculations, helps to identify the most stable arrangement of the phenyl and triazole rings relative to each other.
For 4-methyl-1-phenyl-1H-1,2,3-triazole, the primary conformational flexibility arises from the rotation around the single bond connecting the phenyl ring to the triazole ring. Computational studies can map the potential energy surface as a function of the dihedral angle between the two rings to identify the lowest energy conformers. In many phenyl-substituted triazoles, a non-planar conformation, where the phenyl ring is twisted relative to the triazole ring, is found to be the most stable due to a balance between steric hindrance and electronic effects. semanticscholar.org
Intermolecular interactions play a crucial role in the solid-state packing of the molecule. These interactions can be studied using techniques like Hirshfeld surface analysis and quantum theory of atoms in molecules (AIM). For aromatic compounds like 4-methyl-1-phenyl-1H-1,2,3-triazole, non-covalent interactions such as C-H···π, π–π stacking, and C-H···N hydrogen bonds are expected to be significant. researchgate.netbohrium.com For example, the crystal structure of a related compound, 1-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole, reveals a head-to-tail packing arrangement with close inter-centroid distances between triazole rings, suggesting the presence of π–π stacking interactions. nih.gov
| Interaction Type | Description |
|---|---|
| C-H···π | Interaction between a C-H bond and the π-system of the phenyl or triazole ring. |
| π–π Stacking | Attractive, noncovalent interactions between the aromatic rings. |
| C-H···N | Weak hydrogen bonding between a C-H bond and a nitrogen atom of the triazole ring. |
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters of molecules, including NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic absorption spectra. These theoretical predictions can be compared with experimental data to confirm the molecular structure and to aid in the interpretation of the spectra.
Similarly, the IR vibrational frequencies can be computed to help assign the absorption bands in the experimental IR spectrum to specific vibrational modes of the molecule, such as C-H stretching, C=C stretching of the aromatic rings, and vibrations of the triazole ring. Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra, providing information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved. researchgate.net
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and the effects of the surrounding environment, such as a solvent. MD simulations can provide insights into the conformational flexibility of 4-methyl-1-phenyl-1H-1,2,3-triazole in solution, the interactions between the solute and solvent molecules, and how the solvent influences the molecule's properties.
In an MD simulation, the motion of the atoms in the system is simulated over time by solving Newton's equations of motion. This allows for the exploration of the conformational space of the molecule in a dynamic way, going beyond the static picture provided by geometry optimization calculations. For 4-methyl-1-phenyl-1H-1,2,3-triazole in a solvent like water or an organic solvent, MD simulations can reveal the structure of the solvation shell around the molecule and the specific solute-solvent interactions, such as hydrogen bonding. researchgate.netjlu.edu.cn
While specific MD simulation studies focused solely on the dynamic behavior and solvent effects of 4-methyl-1-phenyl-1H-1,2,3-triazole are not prevalent in the literature, such studies are common for other triazole derivatives, often in the context of their interactions with biological macromolecules. mdpi.comresearchgate.net The principles and methods of these studies could be readily applied to investigate the solvation and dynamic properties of 4-methyl-1-phenyl-1H-1,2,3-triazole, providing a more complete understanding of its behavior in a realistic chemical environment.
Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 4 Methyl 1 Phenyl 1h 1,2,3 Triazole Derivatives
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. For derivatives of 4-methyl-1-phenyl-1H-1,2,3-triazole, this method provides precise information on bond lengths, bond angles, and intermolecular interactions, which collectively define the crystal packing.
In a study of 1,3-dimethyl-4-phenyl-1H-1,2,3-triazol-3-ium iodide, X-ray analysis confirmed the methylation at the N-3 position of the triazole ring. The analysis revealed nearly identical N–N bond distances of 1.32 Å and 1.31 Å, as well as N–CH₃ bond lengths of 1.46 Å. nih.gov Similarly, the crystal structure of 1-mesityl-3-methyl-4-phenyl-1H-1,2,3-triazol-3-ium iodide showed that the mesityl and phenyl rings are inclined to the central triazolium ring by 61.39 (16)° and 30.99 (16)°, respectively. nih.gov The packing of this compound in the crystal is stabilized by C—H⋯I hydrogen bonds, forming slabs parallel to the ab plane. nih.gov
The crystal structures of five 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives have also been determined, providing insights into their possible conformations and the nature of their intermolecular interactions. nih.gov For instance, in 4-benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, the dihedral angle between the aromatic rings of the N-bound benzene (B151609) and C-bound benzyl (B1604629) groups is 70.60 (9)°, resulting in a twisted L-shaped molecular conformation. nih.gov The three-dimensional packing of this molecule is stabilized by a combination of C—H⋯O, C—H⋯π, and O⋯π interactions, along with weak π–π contacts. nih.gov
Table 1: Selected Crystallographic Data for 1-Mesityl-3-methyl-4-phenyl-1H-1,2,3-triazol-3-ium iodide
| Parameter | Value |
|---|---|
| Formula | C₁₈H₂₀N₃⁺·I⁻ |
| Molecular Weight | 405.27 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.6704 (3) |
| b (Å) | 9.9341 (3) |
| c (Å) | 22.8541 (10) |
| β (°) | 98.982 (4) |
| Volume (ų) | 1720.09 (12) |
Sophisticated Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. A variety of sophisticated NMR techniques are employed to characterize 4-methyl-1-phenyl-1H-1,2,3-triazole derivatives.
One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the nuclei. For example, in the ¹H NMR spectrum of 1-(4-methylbenzyl)-4-phenyl-1H-1,2,3-triazole, the chemical shifts and coupling constants of the protons can be assigned to specific positions on the aromatic rings and the triazole core. researchgate.net
Two-dimensional (2D) NMR techniques are essential for establishing the connectivity between atoms. digitellinc.com For instance, Correlation Spectroscopy (COSY) is used to identify proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded carbon and proton atoms. mdpi.com Heteronuclear Multiple Bond Correlation (HMBC) is employed to establish long-range correlations between carbons and protons, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton. mdpi.com The regiochemistry of 1,4-disubstituted 1,2,3-triazole derivatives has been unambiguously determined using these 1D and 2D NMR spectral techniques. nih.gov
Table 2: Representative ¹H NMR Chemical Shifts for a 1,2,3-Triazole Derivative
| Proton | Chemical Shift (ppm) |
|---|---|
| Triazole-H | 9.50 (s) |
| Aromatic-H | 8.42 (s), 8.32 (dd), 8.02 (d), 7.95 (d), 7.51 (m), 7.40 (m) |
s = singlet, d = doublet, dd = doublet of doublets, m = multiplet
While solution-state NMR is more common, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of triazole derivatives in the solid state. This technique is particularly useful for characterizing materials that are insoluble or for studying polymorphism. Although less frequently reported for this specific class of compounds, ssNMR can be used to probe the local environment of nuclei in the solid state, providing insights into intermolecular interactions and packing effects that are not observable in solution.
High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the accurate determination of the molecular weight and elemental composition of a compound. For newly synthesized 4-methyl-1-phenyl-1H-1,2,3-triazole derivatives, HRMS provides confirmation of the molecular formula by measuring the mass-to-charge ratio (m/z) to a high degree of accuracy. For example, the structure of 1-(4-methylbenzyl)-4-phenyl-1H-1,2,3-triazole was confirmed by ESI-MS, with a calculated m/z for [M+H]⁺ of 281.1038 and a found value of 281.1039. nih.gov
In addition to molecular formula determination, mass spectrometry can be used to study the fragmentation pathways of these molecules. By analyzing the fragment ions produced upon ionization, it is possible to deduce structural information and understand the stability of different parts of the molecule.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bond Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes. In the FT-IR spectra of 4-methyl-1-phenyl-1H-1,2,3-triazole derivatives, characteristic absorption bands can be observed for C-H stretching of the aromatic and methyl groups, as well as vibrations associated with the triazole ring. The presence of weak intensity bands in the range of 3000-3100 cm⁻¹ corresponds to aromatic C-H stretching vibrations. researchgate.net
For instance, the FT-IR spectrum of 1-benzyl-4-phenyl-1H-1,2,3-triazole shows a peak at 3133 cm⁻¹. rsc.org The IR spectrum of a quinoline-based nih.govnih.govnih.gov-triazole hybrid derivative showed characteristic C-C stretching and C=C stretching signals at 3093 and 2924 cm⁻¹, respectively. mdpi.com The absence of an azide (B81097) stretching peak around 2123 cm⁻¹ confirmed the successful formation of the triazole ring. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from the ground state to higher energy excited states. The UV spectra of 1-methyl-4-phenyl-1,2,3-triazole have been studied in media of different acidities, revealing shifts in the absorption maxima upon protonation. researchgate.net
Many 1,2,3-triazole derivatives exhibit fluorescence, and their emission properties can be studied using fluorescence spectroscopy. researchgate.net The fluorescence of these compounds is influenced by the nature and position of substituents on the aromatic rings and the triazole core. For example, aurone-derived 1,2,3-triazoles have been investigated as potential fluorophores, with one derivative showing a large Stokes shift of 118.3 ± 1.01 nm in phosphate-buffered saline. rsc.org The study of the absorption and fluorescence signatures of 1,2,3-triazole based regioisomers has been a subject of interest for theoretical calculations as well. rsc.org
Strategic Applications of 4 Methyl 1 Phenyl 1h 1,2,3 Triazole As a Chemical Building Block or Ligand
Role as a Scaffold in the Synthesis of Complex Organic Molecules and Analogues
The 4-methyl-1-phenyl-1H-1,2,3-triazole unit is a prominent scaffold in the assembly of complex organic molecules and diverse analogues. Its formation via the CuAAC reaction is characterized by high yields, mild reaction conditions, and tolerance of a wide array of functional groups, making it an ideal ligation strategy. acs.orgnih.gov This reliability allows for its incorporation into intricate molecular architectures, serving as a stable linker to connect different molecular fragments.
Furthermore, the 4-phenyl-1,2,3-triazole moiety has been integrated into biologically relevant molecules, such as potential carbonic anhydrase-II inhibitors. frontiersin.org In these applications, the triazole serves as a core structure to which various substituents are attached to modulate the biological activity. The synthetic route to these analogues often involves a multi-step process where a key azide (B81097) intermediate is coupled with phenylacetylene (B144264) via a click reaction to form the triazole core. frontiersin.org The straightforward nature of this reaction allows for the creation of libraries of compounds for structure-activity relationship studies.
The versatility of the 4-methyl-1-phenyl-1H-1,2,3-triazole as a scaffold is also evident in its use for creating diverse molecular frameworks for materials science applications. For example, it has been used in the synthesis of cationic cyclometalated iridium(III) complexes with tunable photophysical properties. acs.org The synthesis of the ligand, 1-methyl-4-phenyl-1H-1,2,3-triazole, is achieved through an efficient one-pot, two-step reaction involving the copper-mediated cycloaddition of phenylacetylene with methyl azide, which is prepared in situ. nih.govacs.org
| Molecule Class | Synthetic Strategy | Application | Reference |
|---|---|---|---|
| Ruthenium(II) and Osmium(II) Arene Cyclometalates | One-pot CuAAC reaction followed by cyclometalation | Potential Antineoplastic Agents | acs.org |
| 1H-1,2,3-Triazole Analogs | Multi-step synthesis involving a CuAAC reaction | Carbonic Anhydrase-II Inhibitors | frontiersin.org |
| Cationic Cyclometalated Iridium(III) Complexes | One-pot, two-step CuAAC reaction for ligand synthesis | Emitting Materials | acs.org |
Development of Novel Catalytic Systems Based on Triazole Ligands
The 1,2,3-triazole ring, with its multiple nitrogen atoms, is an excellent ligand for coordinating with metal ions. This property has been extensively exploited in the development of novel catalytic systems. The electronic and steric properties of the triazole ligand can be fine-tuned by modifying the substituents on the triazole ring, allowing for precise control over the reactivity and selectivity of the metal complex. researchgate.net
In homogeneous catalysis, triazole-based ligands have been used to create a variety of metal complexes with diverse catalytic activities. For instance, ruthenium complexes featuring triazole and triazolylidene ligands have been synthesized and evaluated in transfer hydrogenation reactions. acs.org These complexes exhibit different coordination geometries depending on the ligand sphere, which in turn influences their catalytic performance. The triazole moiety can act as a neutral nitrogen donor, or it can be converted into a mesoionic carbene ligand, highlighting the versatility of this scaffold in catalyst design. acs.org
The development of such catalytic systems often involves the synthesis of ligand precursors through a copper-catalyzed dipolar [2+3] cycloaddition, followed by coordination to the metal center. acs.org The resulting complexes have shown potential for creating efficient homogeneous catalyst systems for various organic transformations. acs.org The ability to tailor the ligand structure provides a platform for further investigation and optimization of catalytic activity.
To overcome the challenges associated with the separation and recycling of homogeneous catalysts, significant effort has been dedicated to the development of heterogeneous catalysts. Immobilizing triazole-based catalytic systems on solid supports is a promising strategy in this regard. Mesoporous silica, for example, has been used as a support for triazole complexes of ruthenium, which have been successfully applied in the oxidation of n-octane. researchgate.net These immobilized catalysts have demonstrated enhanced activity compared to their homogeneous counterparts and can be recycled with only a slight decrease in activity. researchgate.net
Another approach involves anchoring a 1,2,3-triazole moiety onto a mesoporous zeolite, such as SBA-15, followed by the immobilization of a ruthenium complex. mdpi.comhuji.ac.il This heterogeneous catalyst has been shown to be highly efficient for the one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles in water, demonstrating its potential for green chemistry applications. mdpi.comhuji.ac.il The immobilization of an N-containing azole layer, such as 4-phenyl-1H-1,2,3-triazole, on a bismuth catalyst has also been shown to enhance the electroreduction of CO2 to formic acid in a strongly acidic electrolyte. acs.org
| Catalyst Type | Catalytic System | Application | Reference |
|---|---|---|---|
| Homogeneous | Ruthenium N-Heterocyclic Carbene Complexes with Triazole Ligands | Transfer Hydrogenation | acs.org |
| Heterogeneous | Triazole Complexes of Ruthenium Immobilized on Mesoporous Silica | Octane Oxidation | researchgate.net |
| Heterogeneous | Ruthenium(II)-1,2,3-triazole Catalyst Supported on SBA-15 | One-pot Synthesis of 1,4-disubstituted 1,2,3-triazoles | mdpi.comhuji.ac.il |
| Heterogeneous | Immobilized 4-phenyl-1H-1,2,3-triazole on Bismuth | CO2 Electroreduction | acs.org |
Applications in Supramolecular Chemistry and Host-Guest Interactions
The unique structural and electronic features of the 1,2,3-triazole ring make it a valuable component in the field of supramolecular chemistry. The polarized C-H bond on the triazole ring can act as a hydrogen bond donor, enabling it to participate in anion recognition and sensing. Furthermore, the triazole unit can be incorporated into larger molecules to direct self-assembly and the formation of ordered structures.
The triazole moiety has been identified as an excellent motif for anion recognition. researchgate.net The acidic C-H bond of the triazole can form hydrogen bonds with anions, leading to selective binding. This interaction forms the basis for the design of chemosensors for various anions. For example, a simple 1,4-diaryl-1,2,3-triazole containing a phenol (B47542) moiety has been synthesized and shown to act as a "turn-on" fluorescence sensor for the specific detection of fluoride (B91410) ions. rsc.org
Furthermore, tris(triazole) tripodal receptors have been developed for the selective recognition of citrate (B86180) anions. rsc.org These receptors demonstrate high selectivity for citrate over other similar carboxylates. The ability to functionalize the triazole ring allows for the incorporation of signaling units, such as fluorophores, which can report on the binding event through changes in their optical properties. The development of such sensors has significant implications for environmental monitoring and biological imaging.
The 1-substituted 4-phenyl-1,2,3-triazole framework can facilitate the formation of ordered structures through non-covalent interactions. In the solid state, cyclometalated complexes containing this ligand have been observed to form dimeric pairs through π-π stacking interactions between the 4-phenyl triazole rings. acs.org The parallel arrangement of the triazole and phenyl rings, with centroid-centroid distances in the range of 3.6 to 4.0 Å, is a key feature of this self-assembly. acs.org
These intermolecular interactions can influence the packing of molecules in the solid state and can be exploited in the design of crystalline materials with specific properties. The ability to control the self-assembly of molecules is a fundamental aspect of supramolecular chemistry and materials science, and the 4-methyl-1-phenyl-1H-1,2,3-triazole unit provides a reliable tool for achieving this goal.
| Application | Key Interaction | Example System | Reference |
|---|---|---|---|
| Anion Recognition and Sensing | Hydrogen bonding from triazole C-H | Fluorescence sensor for fluoride; Tripodal receptor for citrate | rsc.orgrsc.org |
| Self-Assembly | π-π stacking | Dimeric pairs of cyclometalated complexes | acs.org |
Integration into Advanced Materials Science
The unique chemical architecture of 4-methyl-1-phenyl-1H-1,2,3-triazole, featuring a stable five-membered heterocyclic ring with three nitrogen atoms, a phenyl group, and a methyl group, makes it a valuable component in the field of advanced materials science. The triazole ring itself imparts desirable properties such as a large dipole moment, the capacity for hydrogen bonding, and the ability to act as a ligand for metal ions. These characteristics, combined with the synthetic accessibility of 1,4-disubstituted 1,2,3-triazoles through "click chemistry," have led to the integration of this moiety into a diverse range of materials, including functional polymers, protective coatings, and optoelectronic devices.
Functional Polymers and Networks
The incorporation of 1,2,3-triazole units into polymer backbones or as pendant groups can significantly influence the material's properties. While direct studies on polymers exclusively featuring the 4-methyl-1-phenyl-1H-1,2,3-triazole subunit are not extensively detailed, the broader class of poly-1,2,3-triazoles serves as a strong indicator of its potential. The synthesis of such polymers is often achieved through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) polymerization. mdpi.com
These triazole-containing polymers are noted for their potential in various applications. For instance, polymers with a high density of 1,2,3-triazole units are being explored as new functional materials due to the unique properties imparted by the triazole ring. mdpi.com Research has also been conducted on the synthesis of novel acrylate (B77674) monomers containing a 1,2,3-triazole moiety, which can then be polymerized to introduce the triazole unit into the polymer side chain. pnu.ac.ir Such functional polymers have shown relatively high thermal stability. pnu.ac.ir The inclusion of the triazole ring can enhance properties like water solubility, which is beneficial for applications in drug and gene delivery. scispace.com
Surface Chemistry and Coatings (e.g., Corrosion Inhibition Studies)
The application of 1,2,3-triazole derivatives as corrosion inhibitors for various metals and alloys, particularly in acidic environments, is a well-documented area of research. These compounds are effective due to the presence of heteroatoms (nitrogen) and π-electrons in their structure, which facilitate their adsorption onto the metal surface, forming a protective barrier against corrosive agents. nih.gov
Derivatives of 1,2,3-triazole have been shown to be efficient corrosion inhibitors for mild steel in hydrochloric acid solutions. researchgate.netpreprints.org The inhibition mechanism is often a combination of electrostatic interactions (physisorption) and chemical bonding (chemisorption) between the inhibitor molecule and the metal surface. researchgate.net The adsorption process can be influenced by the electronic structure of the inhibitor and the charge on the metal surface. encyclopedia.pub
Studies on compounds structurally related to 4-methyl-1-phenyl-1H-1,2,3-triazole have demonstrated significant corrosion inhibition efficiency. For example, 1-[(4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methyl]-4-phenyl-1H-1,2,3-triazole was found to be an effective inhibitor for mild steel in 1M HCl, with its inhibitory efficiency increasing with concentration. researchgate.netpreprints.orgresearchgate.net Polarization studies have indicated that these types of triazole derivatives often act as mixed-type inhibitors, meaning they affect both the anodic and cathodic corrosion reactions. researchgate.netpreprints.orgresearchgate.net The adsorption of these inhibitors on the steel surface has been found to follow the Langmuir adsorption isotherm model. researchgate.net
Table 1: Corrosion Inhibition Efficiency of a 1,2,3-Triazole Derivative
| Inhibitor Concentration (M) | Inhibition Efficiency (%) |
|---|---|
| 10⁻³ | 95 |
| 10⁻⁴ | 92 |
| 10⁻⁵ | 88 |
| 10⁻⁶ | 83 |
Data extracted from studies on a structurally similar 1,2,3-triazole derivative on mild steel in 1M HCl.
Optoelectronic Materials (e.g., light-emitting diodes, solar cells)
The unique electronic properties of the 1,2,3-triazole ring have made it an attractive component in the design of organic materials for optoelectronic applications. The high dipole moment and the ability to participate in π-conjugated systems allow for the fine-tuning of the electronic and photophysical properties of materials.
Derivatives of 1,2,4-triazole, a related isomer, have been investigated as luminophores for applications in organic light-emitting diodes (OLEDs). mdpi.com These compounds can exhibit high luminescence and a large quantum yield of emitted photons. researchgate.net The synthesis of such materials often involves cross-coupling reactions to create extended π-conjugated systems. mdpi.com
In the context of 1,2,3-triazoles, 1-methyl-4-phenyl-1H-1,2,3-triazole has been utilized as a cyclometalating ligand in the synthesis of cationic iridium(III) complexes. nih.gov These complexes have shown potential as phosphorescent emitters in light-emitting electrochemical cells (LECs) and OLEDs. The properties of these complexes, including their emission color and quantum yields, can be systematically tuned by modifying the ligands. nih.gov For instance, iridium(III) complexes incorporating 1-methyl-4-phenyl-1H-1,2,3-triazole have demonstrated emission quantum yields of up to 60% in a polymeric matrix. nih.gov
Furthermore, triazole derivatives are being explored as hole-transporting materials (HTMs) in perovskite solar cells. researchgate.net Efficient HTMs are crucial for achieving high power conversion efficiencies in these devices. The molecular design of these materials often incorporates a donor-acceptor structure to facilitate intramolecular charge transfer, which is essential for effective hole transport. researchgate.net
Table 2: Photophysical Properties of an Iridium(III) Complex with a 1-Methyl-4-phenyl-1H-1,2,3-triazole Ligand
| Property | Value |
|---|---|
| Emission Maximum (nm) | 530 |
| Emission Quantum Yield (%) | 60 |
| Emission Lifetime (μs) | 1.2 |
Data for a representative cationic iridium(III) complex in a polymeric matrix at 298 K.
Design of Chemosensors and Probes for Analytical Applications
The 1,2,3-triazole scaffold is a versatile platform for the design of chemosensors and fluorescent probes for the detection of various analytes, including metal ions and anions. researchgate.net The triazole ring can act as a signaling unit or as a binding site, and its electronic properties can be readily modified through substitution. The synthesis of these sensors is often facilitated by the "click" chemistry approach, allowing for the straightforward construction of complex molecular architectures. rsc.org
Triazole-based chemosensors can operate through different mechanisms, such as "turn-on" or "turn-off" fluorescence, or colorimetric changes upon binding with the target analyte. rsc.orgnih.gov For example, a simple 1,4-diaryl-1,2,3-triazole containing a phenol moiety has been developed as a "turn-on" fluorescent sensor for the detection of fluoride ions. rsc.org The interaction between the sensor and the analyte can lead to changes in the electronic structure of the molecule, resulting in a detectable optical response.
The 1,2,3-triazole ring's ability to coordinate with metal ions has been exploited in the design of sensors for various metal cations. nih.gov For instance, a rhodamine B derivative incorporating a 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid moiety was designed as a fluorescent probe for mercury ions (Hg²⁺). nih.gov This probe exhibited a significant increase in fluorescence intensity in the presence of Hg²⁺, enabling its detection. nih.gov The design of such sensors often involves a receptor-spacer-fluorophore architecture, where the triazole can be part of the receptor or the spacer.
The development of these chemosensors is crucial for applications in environmental monitoring, biological imaging, and clinical diagnostics. The ease of synthesis and the tunability of the 1,2,3-triazole core make it a valuable building block in the ongoing development of new and improved analytical tools.
Emerging Research Directions and Future Perspectives in 4 Methyl 1 Phenyl 1h 1,2,3 Triazole Chemistry
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The primary and most efficient method for synthesizing 1,4-disubstituted 1,2,3-triazoles, including 4-methyl-1-phenyl-1H-1,2,3-triazole, is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," involves the cycloaddition of an azide (B81097) (phenyl azide) with a terminal alkyne (propyne). acs.org The CuAAC reaction is renowned for its mild reaction conditions, high yields, facile workup, and broad functional group tolerance. acs.org
Recent research efforts have focused on enhancing the sustainability of this pathway. nih.gov Key advancements include the development of one-pot protocols that avoid the isolation of potentially hazardous organic azides. acs.org In these methods, the azide is generated in situ and immediately consumed in the cycloaddition step. acs.orgnih.gov Furthermore, the use of green solvents, particularly water or aqueous mixtures, is being explored to minimize the environmental impact associated with volatile organic solvents. nih.govchemrxiv.org The development of continuous-flow systems represents another frontier, offering improved safety, efficiency, and scalability compared to traditional batch processes. chemrxiv.org
| Method | Key Features | Advantages |
| One-Pot CuAAC | In situ generation of azide from an organohalide and sodium azide. | Avoids isolation of potentially explosive azides, improves safety and efficiency. acs.org |
| Aqueous Media Synthesis | Utilizes water or water-DMSO mixtures as the reaction solvent. | Reduces reliance on volatile organic compounds (VOCs), environmentally benign. acs.org |
| Flow Chemistry | Continuous reaction in a microreactor or flow system. | Enhanced safety for handling energetic intermediates, improved yield, and scalability. chemrxiv.org |
| Ultrasound-Assisted Synthesis | Use of ultrasonic irradiation to promote the reaction. | Can lead to shorter reaction times and higher yields under green conditions. nih.gov |
Investigation of Advanced Reactivity Patterns and Unprecedented Transformations
While the 1,2,3-triazole core is known for its high stability, the 4-methyl-1-phenyl-1H-1,2,3-triazole scaffold exhibits versatile reactivity, enabling a range of chemical transformations.
One of the most significant reactivity patterns is cyclometalation . In this process, the compound acts as a C^N-coordinating ligand. The ortho C-H bond of the N1-phenyl ring is activated and, along with one of the triazole's nitrogen atoms, coordinates to a metal center like ruthenium(II), osmium(II), or iridium(III). acs.orgnih.gov This transformation creates highly stable organometallic complexes where the phenyl and triazole rings are locked into a coplanar orientation. acs.org The resulting metallacycles are rigid structures with unique electronic and photophysical properties. acs.orgnih.gov
Another key transformation is N-alkylation . The triazole ring can be alkylated, typically with agents like methyl iodide. nih.gov This reaction usually occurs at the N3 position of the triazole ring, yielding a 1,3-dialkyl-4-phenyl-1H-1,2,3-triazolium salt. nih.gov These triazolium salts are important precursors for the formation of N-heterocyclic carbenes, specifically a class known as mesoionic carbenes (MICs), through a subsequent deprotonation step. nih.gov These mesoionic carbenes can then serve as C^C: cyclometalating ligands, offering an alternative coordination mode to the parent triazole. nih.govnih.gov
Further functionalization can also be achieved on the triazole ring itself. For instance, related 1-methyl-4-phenyl-1H-1,2,3-triazole has been shown to react with butyllithium (B86547) and ethyl formate (B1220265) to introduce a carboxaldehyde group at the C5 position, which can then be oxidized to the corresponding carboxylic acid, a valuable intermediate for drug synthesis. researchgate.net
Rational Design of Next-Generation Triazole-Based Scaffolds for Specialized Applications
The robust nature and versatile reactivity of the 4-methyl-1-phenyl-1H-1,2,3-triazole scaffold make it an excellent foundation for the rational design of molecules with specialized functions. acs.orgnih.gov
In medicinal chemistry , this scaffold is being employed to develop novel therapeutic agents. By combining the triazole derivative with ruthenium(II) and osmium(II) arene complexes, researchers have designed potent anticancer agents. acs.org The rationale involves using the triazole as a directing group for C-H activation and as a stable anchor to the cytotoxic metal center, leading to metallacycles with promising activity in cancer cell lines. acs.org Similarly, derivatives of the phenyl-triazole core have been rationally designed as novel inhibitors of the HIV-1 capsid (CA) protein and as potential agents against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
In the field of materials science , particularly in the development of photoactive materials, the phenyl-triazole scaffold is crucial for creating highly tunable organometallic complexes. acs.orgresearchgate.net Cationic iridium(III) complexes using 1-methyl-4-phenyl-1H-1,2,3-triazole and its corresponding mesoionic carbene as ligands have been synthesized. nih.govnih.govresearchgate.net The specific chelation mode (C^N vs. C^C:) and ancillary ligands allow for the fine-tuning of the complex's redox and emission properties, leading to materials that can exhibit luminescence from blue to red with high quantum yields, making them suitable for applications in organic light-emitting diodes (OLEDs). nih.govnih.govresearchgate.net
| Application Area | Designed Scaffold | Rationale / Specialized Function |
| Anticancer Agents | Ruthenium(II) and Osmium(II) cyclometalates of 1-substituted-4-phenyl-1,2,3-triazoles. | Combines the stability of the triazole ligand with the cytotoxic properties of the metal center; acts as a versatile motif for developing metallodrugs. acs.org |
| Antiviral (Anti-HIV) | 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives. | Designed based on the scaffold of a known HIV-1 capsid inhibitor (PF-74) to create new antivirals targeting different stages of viral replication. nih.gov |
| Photoactive Materials (OLEDs) | Cationic Iridium(III) complexes with phenyl-triazole and phenyl-triazolylidene ligands. | The versatile C^N and C^C: chelation modes allow for fine-tuning of HOMO/LUMO gaps and emission energies, producing highly efficient phosphorescent emitters. nih.govnih.govresearchgate.net |
| Enzyme Inhibitors | Substituted 1H-1,2,3-triazole analogs. | The triazole core acts as a stable linker to connect different pharmacophores, leading to potent inhibitors of enzymes like carbonic anhydrase-II. frontiersin.org |
Interdisciplinary Research Opportunities in Chemical Sciences and Beyond
The chemistry of 4-methyl-1-phenyl-1H-1,2,3-triazole sits (B43327) at the crossroads of several scientific disciplines, creating numerous opportunities for interdisciplinary research.
Organometallic Chemistry and Medicinal Chemistry: The synergy between these fields is evident in the development of triazole-based metallodrugs. acs.org Future work could involve exploring a wider range of metal centers (e.g., gold, platinum, rhodium) and tailoring the triazole ligand substituents to optimize biological activity, selectivity, and cellular uptake mechanisms.
Materials Science and Photochemistry: The use of phenyl-triazole ligands in iridium complexes for OLEDs highlights the intersection of coordination chemistry and materials science. acs.orgresearchgate.net Further research could focus on creating novel sensors, photodynamic therapy agents, or photocatalysts by modifying the electronic properties of these triazole-based complexes.
Supramolecular Chemistry: The triazole ring's distinct electronic features, including its strong dipole moment and ability to form hydrogen bonds, make it an attractive building block for constructing complex supramolecular architectures, such as metal-organic frameworks (MOFs) or self-assembled monolayers, with potential applications in catalysis, gas storage, and electronics. acs.org
Chemical Biology: As a bioisostere for the amide bond, the 1,2,3-triazole moiety can be incorporated into peptides and other biomolecules to enhance their stability against enzymatic degradation. acs.orgnih.gov This opens avenues for designing more robust peptide-based drugs, probes, and diagnostic tools, bridging synthetic chemistry with biology and medicine. frontiersin.org
The continued exploration of this versatile chemical entity promises to yield further innovations, solidifying the importance of the 1,2,3-triazole scaffold in both fundamental and applied chemical sciences.
Q & A
How can the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction be optimized for synthesizing 4-methyl-1-phenyl-1H-1,2,3-triazole derivatives?
Methodological Answer:
Optimization requires careful selection of catalysts, solvents, and reaction conditions. Use CuSO₄·5H₂O (10 mol%) with sodium ascorbate (20 mol%) in a THF/water (1:1) solvent system at 50°C for 16 hours, as demonstrated in high-yield (60–94%) syntheses of analogous triazoles . Terminal alkynes with electron-donating substituents (e.g., 4-methoxyphenyl) enhance regioselectivity for 1,4-disubstituted triazoles. Monitor reaction progress via TLC and purify via column chromatography or recrystallization .
What advanced characterization techniques are critical for confirming the structure of 4-methyl-1-phenyl-1H-1,2,3-triazole derivatives?
Methodological Answer:
- X-ray crystallography : Resolve ambiguities in regiochemistry and confirm substituent positions (e.g., single-crystal analysis of 5c in ) .
- Multinuclear NMR : Use ¹H/¹³C NMR to identify methyl (δ ~1.86 ppm) and aromatic protons (δ 7.05–7.67 ppm). ¹⁹F NMR detects fluorinated substituents (e.g., δ −113.61 for 5c) .
- High-resolution mass spectrometry (HRMS) : Validate molecular formulas (e.g., [M+H]⁺ at 317.1141 for 5c) .
How can crystallographic data inconsistencies in triazole derivatives be resolved using SHELX software?
Methodological Answer:
SHELXL refinement is ideal for high-resolution data or twinned crystals. For ambiguous electron density maps:
- Apply restraints to bond lengths/angles using AFIX commands.
- Use TWIN and BASF instructions for twinned data .
- Validate hydrogen bonding via Hirshfeld surface analysis (e.g., C–H···N interactions in perfluorophenyl triazoles) .
What structural modifications enhance the bioactivity of 4-methyl-1-phenyl-1H-1,2,3-triazole in anticancer or antimicrobial studies?
Methodological Answer:
- Sulfonyl vs. carbonyl linkages : Sulfonyl groups (e.g., 4-phenylsulfonyl-5-methyl) improve specificity in enzyme inhibition compared to carbonyl analogs .
- Hybrid conjugates : Link triazoles to bioactive scaffolds (e.g., ospemifene-isatin hybrids) via click chemistry, enhancing ERα binding and antiproliferative activity in breast cancer models .
- Substituent tuning : Electron-withdrawing groups (e.g., 4-CF₃, 4-Br) boost antimicrobial activity (see Table 1 in ) .
How can computational docking guide the design of triazole-based modulators for receptors like PXR or ERα?
Methodological Answer:
- Ligand preparation : Generate 3D structures of triazole derivatives using Gaussian09 with B3LYP/6-31G(d) basis sets.
- Receptor grid generation : Define active sites (e.g., PXR ligand-binding domain, PDB: 1NRL) in AutoDock Vina.
- Pose validation : Prioritize compounds with hydrogen bonds to key residues (e.g., His407 in PXR) and low RMSD (<2.0 Å) in redocking .
How should researchers address conflicting antimicrobial activity data in triazole derivatives?
Methodological Answer:
- Standardize assays : Use consistent MIC protocols (e.g., CLSI guidelines) against reference strains (e.g., S. aureus ATCC 29213).
- Control for substituent effects : Compare analogs with identical substituents but varying regiochemistry (e.g., 1,4- vs. 1,5-triazoles).
- Validate membrane targeting : Perform propidium iodide uptake assays to distinguish bactericidal vs. static effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
